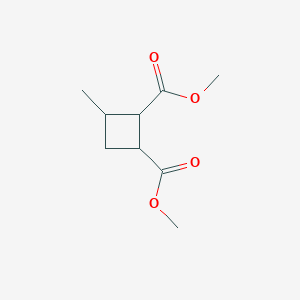
Dimethyl 3-methylcyclobutane-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3-methylcyclobutane-1,2-dicarboxylate, also known as DMCD, is a chemical compound that has been extensively used in scientific research. This compound is a cyclobutane derivative that has two carboxylate groups attached to it. DMCD has been used in various research studies due to its unique properties and chemical structure.
作用機序
The mechanism of action of Dimethyl 3-methylcyclobutane-1,2-dicarboxylate is not well understood. However, it is believed that Dimethyl 3-methylcyclobutane-1,2-dicarboxylate may act as a prodrug that is metabolized in the body to form biologically active compounds. Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has been shown to inhibit the growth of cancer cells in vitro, which suggests that it may have potential as an anticancer agent.
生化学的および生理学的効果
Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for use in various research studies. Dimethyl 3-methylcyclobutane-1,2-dicarboxylate is also stable under normal laboratory conditions, which makes it easy to handle and store. However, there are also some limitations associated with the use of Dimethyl 3-methylcyclobutane-1,2-dicarboxylate in lab experiments. For example, Dimethyl 3-methylcyclobutane-1,2-dicarboxylate is a relatively expensive compound, which may limit its use in some research studies.
将来の方向性
There are several future directions for research involving Dimethyl 3-methylcyclobutane-1,2-dicarboxylate. One potential area of research is the development of Dimethyl 3-methylcyclobutane-1,2-dicarboxylate-based prodrugs for the treatment of various diseases such as cancer and Alzheimer's disease. Another potential area of research is the development of new synthetic methods for the production of Dimethyl 3-methylcyclobutane-1,2-dicarboxylate and its derivatives. Additionally, further research is needed to fully understand the mechanism of action of Dimethyl 3-methylcyclobutane-1,2-dicarboxylate and its potential applications in various fields of science and medicine.
Conclusion
In conclusion, Dimethyl 3-methylcyclobutane-1,2-dicarboxylate is a unique chemical compound that has been extensively used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has the potential to be used in various fields of science and medicine, and further research is needed to fully understand its potential applications.
合成法
The synthesis of Dimethyl 3-methylcyclobutane-1,2-dicarboxylate involves the reaction between 3-methylcyclobutanone and dimethyl oxalate. The reaction is catalyzed by a base such as potassium carbonate or sodium carbonate. The reaction mixture is heated to a temperature of around 80-90°C for several hours. After the reaction is complete, the product is extracted using a suitable solvent such as ethyl acetate. The product is then purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has been extensively used in scientific research due to its unique chemical structure and properties. It has been used as a starting material for the synthesis of various compounds such as cyclobutane derivatives and other biologically active compounds. Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has also been used as a reagent in various organic synthesis reactions such as esterification and alkylation reactions.
特性
CAS番号 |
14132-19-5 |
|---|---|
製品名 |
Dimethyl 3-methylcyclobutane-1,2-dicarboxylate |
分子式 |
C9H14O4 |
分子量 |
186.2 g/mol |
IUPAC名 |
dimethyl 3-methylcyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C9H14O4/c1-5-4-6(8(10)12-2)7(5)9(11)13-3/h5-7H,4H2,1-3H3 |
InChIキー |
LQPITCKFNIFQEH-UHFFFAOYSA-N |
SMILES |
CC1CC(C1C(=O)OC)C(=O)OC |
正規SMILES |
CC1CC(C1C(=O)OC)C(=O)OC |
同義語 |
3-Methyl-1,2-cyclobutanedicarboxylic acid dimethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



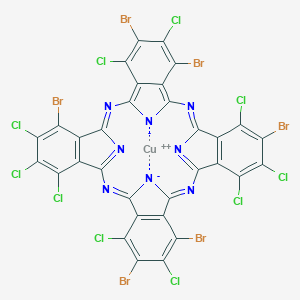
![N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide](/img/structure/B81158.png)

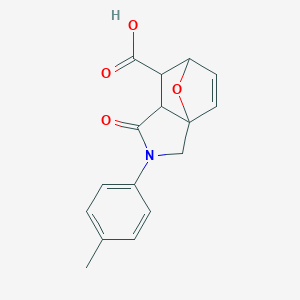
![{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine](/img/structure/B81163.png)
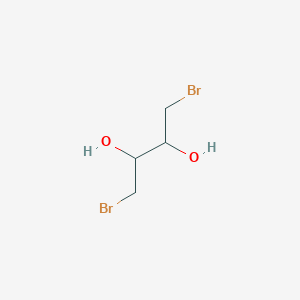
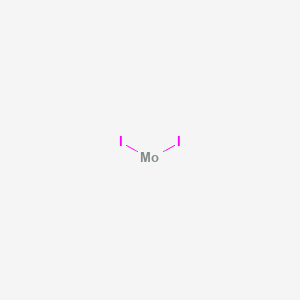
![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)

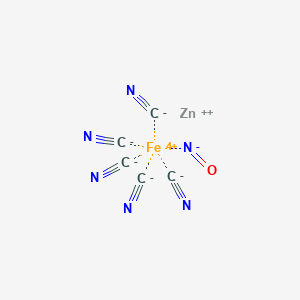
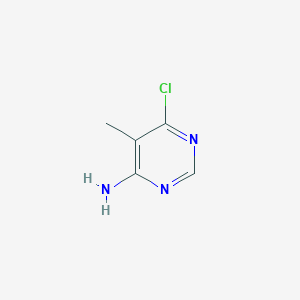
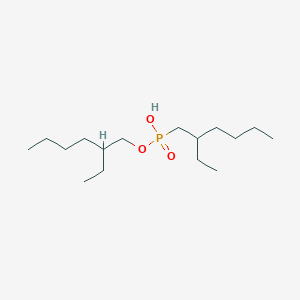
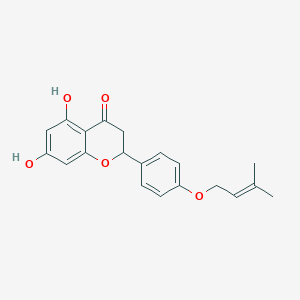
![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)